molecular formula C18H24N2O2 B7716523 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

Katalognummer B7716523
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: PQIPBBOQQOETMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2013 by a team of researchers at the University of Illinois at Urbana-Champaign.

Wirkmechanismus

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide works by inhibiting the activity of a protein called BCL-2, which plays a key role in regulating cell death. By inhibiting BCL-2, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its effects on cancer cells, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its specificity for BCL-2, which may reduce the risk of off-target effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.

Zukünftige Richtungen

Further research is needed to fully understand the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in cancer treatment. Possible future directions include the development of more potent and selective BCL-2 inhibitors, as well as the exploration of combination therapies that may enhance the efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. Additionally, research is needed to determine the optimal dosing and administration of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in clinical settings.

Synthesemethoden

The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with butylamine, followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-6-10-20(16(21)5-2)12-15-11-14-9-7-8-13(3)17(14)19-18(15)22/h7-9,11H,4-6,10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIPBBOQQOETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.